molecular formula C18H22N4O3 B2803236 N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 2034434-04-1

N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2803236
M. Wt: 342.399
InChI Key: PXPWTOCDGLVBKQ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide, also known as MP-10, is a potent and selective agonist of the mu-opioid receptor. It was first synthesized in 2004 by researchers at the University of North Carolina at Chapel Hill and has since been studied extensively for its potential use in pain management and addiction treatment.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide involves the reaction of 4-methoxybenzylamine with 2-bromo-1-(pyrazin-2-yloxy)ethane to form N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)propan-1-amine, which is then reacted with phosgene to form the final product.

Starting Materials
4-methoxybenzylamine, 2-bromo-1-(pyrazin-2-yloxy)ethane, phosgene

Reaction
Step 1: React 4-methoxybenzylamine with 2-bromo-1-(pyrazin-2-yloxy)ethane in the presence of a base such as potassium carbonate to form N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)propan-1-amine., Step 2: React N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)propan-1-amine with phosgene in the presence of a base such as triethylamine to form N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide.

Mechanism Of Action

N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide exerts its effects by binding to the mu-opioid receptor and activating downstream signaling pathways. This results in the modulation of pain and reward pathways in the brain, leading to analgesia and reduced drug-seeking behavior.

Biochemical And Physiological Effects

N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. However, it does not produce the same level of respiratory depression or physical dependence as opioids like morphine, making it a potentially safer alternative for pain management and addiction treatment.

Advantages And Limitations For Lab Experiments

One advantage of N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is its high potency and selectivity for the mu-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain and addiction. However, its effects may be influenced by factors such as species differences and individual variability, which can limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide. One area of interest is the development of novel pain medications that target the mu-opioid receptor without producing the same level of side effects as traditional opioids. N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide may also have potential as a treatment for addiction, particularly in combination with behavioral therapies. Further studies are needed to fully understand the potential benefits and limitations of N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide in these and other areas.

Scientific Research Applications

N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide has been studied extensively for its potential use in pain management and addiction treatment. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. Studies have shown that N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is effective in reducing pain in animal models, and it has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-6-4-14(5-7-15)11-21-18(23)22-10-2-3-16(13-22)25-17-12-19-8-9-20-17/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPWTOCDGLVBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

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